Benzenesulfonic acid, 4-(benzoyloxy)-

Description

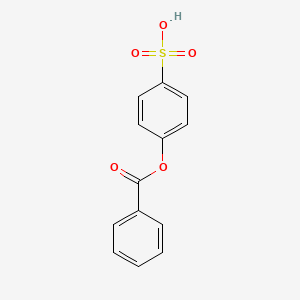

Benzenesulfonic acid, 4-(benzoyloxy)- (CAS: Not explicitly provided; referred to as compound 7 in ) is a sulfonic acid derivative featuring a benzoyloxy substituent at the para position of the benzene ring. The compound is synthesized via esterification of 4-hydroxybenzenesulfonic acid with benzoyl chloride under controlled conditions, yielding a white crystalline solid with a melting point of 120°C and a high purity (98% yield) . Its structure is confirmed by spectral

- ¹H-NMR (CDCl₃): δ 8.15 (d, J=7.2 Hz, 2H), 7.93 (d, J=8.7 Hz, 2H), 7.61 (t, J=7.5 Hz, 1H), 7.51–7.45 (m, 2H), 7.20 (d, J=9.0 Hz, 2H).

- 13C-NMR: δ 164.82 (carbonyl C), 151.95 (sulfonic acid-attached C), 142.96 (aromatic C), and others .

- ESI-MS: m/z=277 [M−H]⁻ .

The benzoyloxy group enhances electron-withdrawing effects, influencing reactivity and solubility. This compound serves as a precursor for synthesizing bioactive derivatives, particularly in antimicrobial and optoelectronic applications .

Properties

CAS No. |

61308-40-5 |

|---|---|

Molecular Formula |

C13H10O5S |

Molecular Weight |

278.28 g/mol |

IUPAC Name |

4-benzoyloxybenzenesulfonic acid |

InChI |

InChI=1S/C13H10O5S/c14-13(10-4-2-1-3-5-10)18-11-6-8-12(9-7-11)19(15,16)17/h1-9H,(H,15,16,17) |

InChI Key |

MUCRGCDIWKBUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-(benzoyloxy)- can be synthesized through the sulfonation of benzene derivatives. The process typically involves the reaction of benzene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid (oleum). The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-sulfonation .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonic acid derivatives often involves large-scale sulfonation reactors where benzene is continuously fed into a reactor containing sulfur trioxide and fuming sulfuric acid. The reaction mixture is then quenched with water to yield the sulfonic acid product. The process is optimized for high yield and purity, with considerations for safety and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(benzoyloxy)- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acid derivatives with higher oxidation states.

Common Reagents and Conditions

Sulfur Trioxide (SO3): Used in the sulfonation process.

Fuming Sulfuric Acid (Oleum): Acts as a solvent and catalyst in sulfonation reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

Sulfonamides: Formed through the reduction of the sulfonic acid group.

Benzoic Acid: Formed through the hydrolysis of the benzoyloxy group.

Scientific Research Applications

Benzenesulfonic acid, 4-(benzoyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(benzoyloxy)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the benzoyloxy group can participate in hydrophobic interactions and π-π stacking with aromatic residues . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- The benzoimidazolyl derivatives exhibit enhanced antimicrobial activity due to the electron-deficient aromatic system and hydrophobic alkyl/aryl chains .

- The benzoyloxy derivative lacks direct antimicrobial efficacy but is more reactive in esterification and coupling reactions .

Derivatives with Amino and Alkoxy Linkages

Example: (E)-4-((4-((4-(Alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (). These compounds incorporate Schiff base linkages and alkoxy chains, enabling liquid crystalline behavior and optoelectronic applications.

Key Differences :

- The Schiff base derivatives exhibit thermoresponsive behavior, useful in smart materials .

- Alkoxy chains enhance solubility in non-polar solvents, broadening industrial applicability .

UV-Active Derivatives: Benzophenone-4

Benzophenone-4 (INCI name; IUPAC: 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) is structurally analogous but includes hydroxy and methoxy groups ().

Key Differences :

- Benzophenone-4’s hydroxy and methoxy groups stabilize excited states, preventing photodegradation .

- The absence of these groups in 4-(benzoyloxy)-benzenesulfonic acid limits its UV-filtering utility.

Sulfonamide Derivatives

Example : 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (). These derivatives replace the benzoyloxy group with sulfonamide linkages.

Key Differences :

- The ester group in 4-(benzoyloxy)-benzenesulfonic acid is more prone to hydrolysis under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.